(3-Phenylphenyl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-phenylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGFUBODWRKTQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590010 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-46-0 |

Source

|

| Record name | [1,1′-Biphenyl]-3-methanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870837-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Phenylphenyl)methanamine hydrochloride chemical properties

An In-depth Technical Guide to (3-Phenylphenyl)methanamine Hydrochloride

Introduction

This compound, also known as 3-(aminomethyl)biphenyl hydrochloride, is a primary amine salt of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold combined with a reactive primary amine functional group makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Chemical Identity and Physicochemical Properties

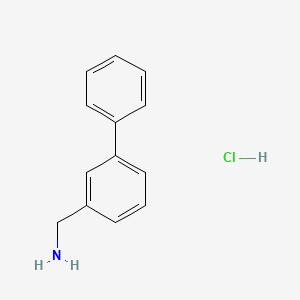

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. This compound is characterized by a biphenyl core structure where a methanamine group is attached to the 3-position of one of the phenyl rings. The amine is protonated by hydrochloric acid to form a stable, crystalline salt.

Caption: Chemical Structure of this compound.

The hydrochloride salt form is typically preferred in laboratory and developmental settings. The protonation of the amine group increases the compound's melting point and enhances its solubility in polar solvents, while also improving its stability and shelf-life by preventing oxidative degradation of the free amine.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-phenylphenyl)methanamine;hydrochloride | |

| Synonyms | 3-Phenylbenzylamine hydrochloride, 3-(Aminomethyl)biphenyl hydrochloride | [1] |

| CAS Number | 870837-46-0 | [1] |

| Molecular Formula | C₁₃H₁₄ClN | [1] |

| Molecular Weight | 219.71 g/mol | Calculated |

| Exact Mass | 219.0814771 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds[2][3] |

| Melting Point | Data not readily available | |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) | Inferred from similar amine hydrochlorides[4] |

| InChI Key | LGGFUBODWRKTQL-UHFFFAOYSA-N | [1] |

| SMILES | Cl.NCC1C=CC=C(C=1)C1C=CC=CC=1 |[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of a nitrile precursor, a robust and high-yielding strategy in organic chemistry.[5] This approach is favored due to the commercial availability of the starting material, 3-phenylbenzonitrile, and the straightforward nature of the reduction and subsequent salt formation.

Caption: General synthetic workflow for (3-Phenylphenyl)methanamine HCl.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3-phenylbenzonitrile (1 equivalent) and an anhydrous solvent such as tetrahydrofuran (THF).

-

Reduction: The solution is cooled to 0°C in an ice bath. A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents), is added portion-wise. Causality: LiAlH₄ is a powerful, non-selective reducing agent suitable for converting nitriles to primary amines. The reaction is performed under an inert atmosphere (nitrogen) to prevent quenching of the highly reactive hydride by atmospheric moisture.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: The reaction is carefully quenched by sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

-

Extraction: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.

-

Salt Formation: The solvent is removed under reduced pressure to yield the crude free base as an oil. The oil is redissolved in a minimal amount of anhydrous diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring.

-

Purification: The precipitated this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/ether. Causality: The conversion to the hydrochloride salt facilitates purification as the salt is typically a crystalline solid that readily precipitates from nonpolar organic solvents, separating it from unreacted starting material or non-basic byproducts.

Analytical Characterization and Quality Control

A self-validating system of analytical protocols is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Integrated analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-7.8 ppm, integrating to 9 protons.

-

Benzylic Protons (-CH₂-): A singlet or a broad singlet around δ 4.0-4.2 ppm, integrating to 2 protons.

-

Ammonium Protons (-NH₃⁺): A broad singlet typically observed between δ 8.0-9.0 ppm, integrating to 3 protons. This peak may exchange with residual D₂O in the NMR solvent.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.

-

Aromatic Carbons (Ar-C): Multiple signals in the δ 125-145 ppm region.

-

Benzylic Carbon (-CH₂-): A single peak around δ 45-50 ppm.

-

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the hydrochloride salt.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Causality: DMSO-d₆ is often chosen as it solubilizes the salt well and the ammonium protons are less likely to exchange rapidly compared to in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the spectrum will show the molecular ion of the free base, not the intact salt.

-

Expected Ion: [M+H]⁺ for the free base (C₁₃H₁₃N).

-

Calculated m/z: 184.11 (for C₁₃H₁₄N⁺). The presence of this ion confirms the mass of the parent molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

Protocol: Purity Analysis by RP-HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid). Causality: The acidic modifier (TFA) ensures good peak shape by protonating the amine and any free silanol groups on the stationary phase.

-

Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 water/acetonitrile mixture.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring user safety.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Amine hydrochlorides can be irritants.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] The compound is likely hygroscopic, and absorption of moisture should be minimized.[4]

-

Safety: While specific toxicity data is not available, related compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

Conclusion

This compound is a key chemical intermediate whose utility is derived from its well-defined structure and versatile reactivity. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical methodologies, is paramount for its successful application in research and development. The protocols and insights provided in this guide serve as a foundational resource for scientists, enabling them to confidently synthesize, characterize, and utilize this compound in their work.

References

-

Kuujia.com. Cas no 870837-46-0 (this compound). Available from: [Link]

-

PubChem. (3-Fluorophenyl)Methanamine Hydrochloride | C7H9ClFN | CID 49795968. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

PubChem. (3-Ethylphenyl)methanamine hydrochloride | C9H14ClN | CID 66843903. Available from: [Link]

-

PubChem. Methanamine, N-(phenylmethylene)- | C8H9N | CID 73954. Available from: [Link]

- Google Patents. CN104557564A - Preparation method of phenylmethylamine.

- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. Available from: [Link]

Sources

- 1. 870837-46-0(this compound) | Kuujia.com [kuujia.com]

- 2. (3-Chlorophenyl)(phenyl)methanamine hydrochloride | 5267-37-8 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]

- 5. CN104557564A - Preparation method of phenylmethylamine - Google Patents [patents.google.com]

The Synthesis and Characterization of (Biphenyl-3-yl)methanamine: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Biphenyl Methanamine Scaffold

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in various biological interactions.[1] The introduction of a methanamine group to the biphenyl core, as in (biphenyl-3-yl)methanamine, provides a key building block for the synthesis of a diverse array of compounds with significant pharmacological potential.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of (biphenyl-3-yl)methanamine, offering field-proven insights for researchers and professionals in drug development. The strategic placement of the aminomethyl group at the 3-position of the biphenyl ring offers a vector for chemical diversification, enabling the exploration of structure-activity relationships in novel therapeutic agents.

Strategic Synthesis of (Biphenyl-3-yl)methanamine

The synthesis of (biphenyl-3-yl)methanamine can be approached through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most common and effective strategies are the reductive amination of biphenyl-3-carbaldehyde and the reduction of 3-cyanobiphenyl.

Method 1: Reductive Amination of Biphenyl-3-carbaldehyde

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[3] This one-pot reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.[3] For the synthesis of (biphenyl-3-yl)methanamine, this involves the reaction of biphenyl-3-carbaldehyde with an ammonia source, followed by reduction.

Causality Behind Experimental Choices:

-

Ammonia Source: Aqueous ammonia or ammonium acetate can be used as the nitrogen source. Ammonium acetate is often preferred as it also acts as a mild acidic catalyst to promote imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its selectivity for the imine over the aldehyde starting material.[4] This minimizes the formation of the corresponding alcohol as a byproduct. Other reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed.[4]

-

Solvent: Methanol or ethanol are suitable solvents as they can dissolve the reactants and are compatible with the reducing agent.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask, add biphenyl-3-carbaldehyde (1.0 eq.) and ammonium acetate (10 eq.).

-

Solvent Addition: Add anhydrous methanol to the flask to dissolve the solids.

-

Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq.) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Evaporate the methanol under reduced pressure.

-

Extraction: Basify the aqueous residue with 2 M NaOH until pH > 10. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (biphenyl-3-yl)methanamine by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the product amine. The final product's identity and purity should be confirmed by NMR, MS, and IR spectroscopy.

Diagram of Reductive Amination Workflow

Caption: Workflow for the synthesis of (biphenyl-3-yl)methanamine via reductive amination.

Method 2: Reduction of 3-Cyanobiphenyl

The reduction of a nitrile group is another excellent method for the synthesis of primary amines. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for its high reactivity.

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Care must be taken due to its pyrophoric nature and violent reaction with water.

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are required for LiAlH₄ reductions to prevent its decomposition.

-

Work-up: A careful quenching procedure, typically a Fieser work-up, is necessary to safely decompose the excess LiAlH₄ and the aluminum salts to facilitate product isolation.

Experimental Protocol: Nitrile Reduction

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.

-

Addition of Nitrile: Dissolve 3-cyanobiphenyl (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting nitrile.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

-

Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (biphenyl-3-yl)methanamine by column chromatography or distillation under reduced pressure.

Self-Validating System: The complete consumption of the starting nitrile can be confirmed by IR spectroscopy (disappearance of the C≡N stretch) and TLC. The final product should be characterized by spectroscopic methods.

Diagram of Nitrile Reduction Workflow

Caption: Workflow for the synthesis of (biphenyl-3-yl)methanamine via nitrile reduction.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (biphenyl-3-yl)methanamine. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all the protons in the molecule. For (biphenyl-3-yl)methanamine, the spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the nine protons of the biphenyl system. A singlet for the two benzylic protons of the -CH₂-NH₂ group would be expected around 3.8-4.0 ppm. A broad singlet corresponding to the two amine protons (-NH₂) would also be present, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The biphenyl moiety will exhibit a series of signals in the aromatic region (approximately 120-145 ppm). The benzylic carbon of the -CH₂-NH₂ group is expected to appear around 45-50 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.20 - 7.80 (m, 9H) | Aromatic-H |

| 3.80 - 4.00 (s, 2H) | -CH₂-NH₂ |

| 1.50 - 2.50 (br s, 2H) | -CH₂-NH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For (biphenyl-3-yl)methanamine (C₁₃H₁₃N), the expected molecular weight is approximately 183.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 183.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.[5] The IR spectrum of (biphenyl-3-yl)methanamine is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1600, 1480, 1450 | C=C stretch | Aromatic Ring |

| 1580 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 690 - 900 | C-H bend | Aromatic (out-of-plane) |

Conclusion and Future Perspectives

This guide has outlined two robust and reliable methods for the synthesis of (biphenyl-3-yl)methanamine, a valuable building block in chemical research. The detailed protocols for reductive amination and nitrile reduction, along with the comprehensive characterization data, provide a solid foundation for researchers to produce and validate this important compound. The biphenyl methanamine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its synthesis and properties is paramount for advancing research in this area.

References

-

Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Preparation of amino biphenyl derivatives. ResearchGate. (n.d.). Retrieved from [Link]

- Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl-4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(13), 7253–7256.

-

Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. PrepChem.com. (n.d.). Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

Reductive Amination. YouTube. (2023, March 16). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Biphenyl, 3,3'-dimethyl. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Kumar Reddy, P. S., & Kumar, K. A. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 9(7), 113-118.

-

SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Reductive Amination. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. (2023, July 20). Retrieved from [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. (2023, February 17). Retrieved from [Link]

-

Synthesis of biphenyl. PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. (n.d.). Retrieved from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (n.d.). Retrieved from [Link]

-

IR spectra of the biphenyl. ResearchGate. (n.d.). Retrieved from [Link]

-

Biphenyl. NIST WebBook. (n.d.). Retrieved from [Link]

-

Biphenyl. NIST WebBook. (n.d.). Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

-

Preparation of biphenyl. PrepChem.com. (n.d.). Retrieved from [Link]

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. (n.d.). Retrieved from [Link]

-

Biphenyl-3-YL(phenyl)methanone. PubChem. (n.d.). Retrieved from [Link]

-

IR spectrum of 2-(biphenyl-4-yl)-3-((2-(2,4-dinitrophenyl) hydrazono) methyl) imidazo [1,2-a] pyridine. ResearchGate. (n.d.). Retrieved from [Link]

-

1,1'-Biphenyl, 3-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]

- Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712.

-

Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. ResearchGate. (2025, June 28). Retrieved from [Link]

-

Methanamine, N-(phenylmethylene)-. NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Characterization of (3-Phenylphenyl)methanamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Phenylphenyl)methanamine hydrochloride (also known as 3-biphenylmethylamine hydrochloride). Due to the limited availability of directly published spectra for this specific salt, this document synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to present a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition and interpretation are also discussed to provide a self-validating framework for experimental work.

Introduction

This compound is a primary amine hydrochloride featuring a biphenyl moiety. This structural motif is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to fill the gap in readily available spectral data by providing a robust, predictive analysis based on established spectroscopic knowledge of its constituent parts: the biphenyl core, the benzylamine functionality, and the effects of hydrochloride salt formation.

The core of our analysis relies on dissecting the molecule into its primary components and understanding their individual and combined spectroscopic signatures.

Caption: Workflow for NMR data acquisition and validation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet attributed to the -NH₃⁺ protons confirms its assignment. [1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ammonium group and the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Strong, Broad | This broad, strong absorption is characteristic of an ammonium salt. [4][5][6] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2800 - 2950 | Medium | Arises from the -CH₂- group. |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium-Strong | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. |

| C=C Stretch (Aromatic) | 1600, 1475 | Medium-Strong | Characteristic absorptions for the phenyl rings. |

| C-N Stretch | 1250 - 1020 | Medium | Characteristic of aliphatic amines. [7] |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Strong bands indicative of the substitution pattern on the aromatic rings. |

Causality of Predictions:

-

Ammonium Stretches and Bends: The formation of the hydrochloride salt converts the primary amine (-NH₂) into a primary ammonium ion (-NH₃⁺). This results in the appearance of a very broad and strong N-H stretching band in the 3200-2800 cm⁻¹ region, often with multiple sub-maxima. [4][5][6]Additionally, characteristic N-H bending vibrations appear in the 1600-1500 cm⁻¹ region.

-

Aromatic Vibrations: The biphenyl structure will give rise to characteristic aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. Strong out-of-plane C-H bending bands will also be present, which can be diagnostic of the substitution pattern.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for solid-state IR spectroscopy.

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the hydrochloride salt will likely dissociate, and the mass spectrum will reflect the fragmentation of the free base, (3-Phenylphenyl)methanamine.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 183 | [M]⁺ | Molecular ion of the free base (C₁₃H₁₃N). An odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule). [2][3] |

| 182 | [M-H]⁺ | Loss of a hydrogen atom. |

| 168 | [M-NH₃]⁺ | Loss of ammonia. |

| 154 | [C₁₂H₁₀]⁺ | Biphenyl radical cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl-containing compounds. |

Causality of Predictions:

-

Molecular Ion: The molecular weight of the free base, (3-Phenylphenyl)methanamine (C₁₃H₁₃N), is 183.25 g/mol . The molecular ion peak is therefore expected at m/z 183.

-

Alpha-Cleavage: The most characteristic fragmentation of primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. [2]For (3-Phenylphenyl)methanamine, this would lead to the loss of the biphenyl radical and the formation of a [CH₂=NH₂]⁺ ion at m/z 30. However, the formation of the resonance-stabilized biphenyl cation is also likely.

-

Benzylic Cleavage: Cleavage at the benzylic position is also a common fragmentation pathway, leading to the formation of a biphenylmethyl cation or a tropylium ion.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for mass spectrometry analysis.

Step-by-Step Methodology (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or dichloromethane.

-

Injection: Inject a small volume of the solution into the gas chromatograph. The heated injection port will vaporize the sample.

-

Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive set of expected spectral data and interpretation guidelines. The experimental protocols outlined herein offer a framework for the reliable acquisition and validation of these spectra. This document serves as a valuable resource for scientists and researchers working with this compound, facilitating its unambiguous identification and characterization.

References

- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 615-627.

- Marion, L., Ramsay, D. A., & Jones, R. N. (1951). The infrared spectra of secondary amines and their salts. Journal of the American Chemical Society, 73(1), 305-308.

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Retrieved from [Link]

- Fauvet, M., & Fiaud, J. C. (1985). Conformational analysis of biphenyls using 13C NMR spectroscopy. Journal of Molecular Structure, 125(3-4), 251-260.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

- Barich, D. H., Pugmire, R. J., Grant, D. M., & Iuliucci, R. J. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(29), 6780-6787.

-

Hehre, W. J., & Taft, R. W. (1976). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). Benzylaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society, 100(16), 4969-4974.

-

PubChem. (n.d.). N-Methyl-N-phenylbenzylamine. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A34. N-Phenylbenzylamine. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N-(phenylmethylene)-. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]

-

MassBank. (2016, December 12). Benzylamine. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Solubility of (3-Phenylphenyl)methanamine hydrochloride

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-Phenylphenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis[1]. We delve into the core physicochemical principles governing its solubility, including solvent polarity, pH effects, and the common-ion effect. This document outlines a robust, field-proven experimental protocol using the gold-standard shake-flask method for thermodynamic equilibrium solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound for formulation and process development.

Introduction to this compound

This compound, also known as 3-Phenylbenzylamine hydrochloride, is a bifunctional organic molecule featuring a primary amine and a biphenyl core. Its utility as a building block in the synthesis of complex pharmaceutical agents makes a thorough understanding of its physical properties essential[1]. Among these properties, solubility is paramount. Aqueous solubility directly influences a drug's bioavailability, while solubility in organic solvents is critical for reaction kinetics, purification, and formulation[2].

This guide establishes the theoretical and practical foundation for characterizing the solubility of this compound across a range of relevant solvent systems.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | This compound | Chem-Impex[1] |

| Synonym | 3-Phenylbenzylamine hydrochloride | Chem-Impex[1] |

| CAS Number | 870837-46-0 | Chem-Impex[1] |

| Molecular Formula | C₁₃H₁₃N·HCl | Chem-Impex[1] |

| Molecular Weight | 219.71 g/mol | Chem-Impex[1] |

| Appearance | White to off-white solid | Chem-Impex[1] |

| Purity | ≥ 97% (by HPLC) | Chem-Impex[1] |

Theoretical Principles of Solubility

The solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature to produce a saturated solution in equilibrium with excess solid[2]. For an ionic salt of a weak base like this compound, solubility is not a single value but a complex function of the solvent system's properties.

The "Like Dissolves Like" Principle: Solvent Polarity

The adage "like dissolves like" is the foundational concept for predicting solubility. It posits that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another. Solvents can be broadly classified as polar and nonpolar. Polar solvents are further divided into protic (containing O-H or N-H bonds) and aprotic.

-

This compound is an ionic salt, making it highly polar. The ammonium cation and chloride anion readily interact with polar solvent molecules.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be excellent solvents. Their ability to form hydrogen bonds and engage in strong ion-dipole interactions can effectively solvate the ammonium and chloride ions, overcoming the crystal lattice energy of the solid salt.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can solvate the cation well but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to good.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot effectively solvate ions. Consequently, this compound is expected to have very low solubility in these solvents.

Figure 1: Conceptual diagram of solubility based on the "like dissolves like" principle.

Impact of pH on Aqueous Solubility

For ionizable compounds, pH is a critical determinant of aqueous solubility[3][4]. This compound is the salt of a weak base (the free amine) and a strong acid (HCl). In solution, it exists in equilibrium with its free base form.

R-NH₃⁺Cl⁻ ⇌ R-NH₃⁺ + Cl⁻ R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

According to Le Châtelier's principle, changes in the H₃O⁺ concentration (and thus pH) will shift this equilibrium[5].

-

In Acidic Solutions (Low pH): The high concentration of H₃O⁺ drives the equilibrium to the left, favoring the protonated, ionic form (R-NH₃⁺). This form is highly water-soluble. Therefore, the solubility of the salt is expected to be high and relatively independent of pH in the acidic range.

-

In Basic Solutions (High pH): Hydroxide ions (OH⁻) will neutralize H₃O⁺, shifting the equilibrium to the right. This converts the soluble ionic form into the less soluble, neutral free base (R-NH₂). Once the concentration of the free base exceeds its own intrinsic solubility, it will precipitate from the solution, causing a sharp decrease in the total measured solubility of the compound[6].

The Common-Ion Effect

The common-ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound[7]. For this compound, adding an external source of chloride ions (e.g., from NaCl or in a high-chloride buffer) to an aqueous solution will shift the dissolution equilibrium (R-NH₃⁺Cl⁻(s) ⇌ R-NH₃⁺(aq) + Cl⁻(aq)) to the left, favoring the solid salt and thus reducing its solubility[7]. This is an important consideration for formulation in saline or other chloride-containing media.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and definitive solubility data, the thermodynamic equilibrium solubility must be measured. The shake-flask method is the most widely used and accepted technique for this purpose[8]. This method ensures that the solution reaches equilibrium with an excess of the solid compound, providing a true measure of its saturation solubility[9].

Workflow Overview

The overall process involves adding an excess of the solid compound to the chosen solvent, agitating the mixture at a constant temperature until equilibrium is achieved, separating the solid and liquid phases, and finally, quantifying the compound's concentration in the saturated liquid phase (filtrate)[10].

Figure 2: Experimental workflow for the Shake-Flask Solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to ensure the generation of high-quality, reproducible thermodynamic solubility data.

-

Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a 4 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Pipette a precise volume (e.g., 2.0 mL) of the pre-equilibrated solvent (at 25°C) into the vial.

-

Prepare triplicate samples for each solvent to ensure statistical validity.

-

Include a magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a magnetic stir plate within a temperature-controlled incubator set to 25°C (or other desired temperature).

-

Stir the suspensions at a constant rate (e.g., 600 RPM) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, which should be confirmed by preliminary time-to-equilibrium studies.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for 1-2 hours at the same constant temperature.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining micro-particulates. The first few drops should be discarded to saturate the filter membrane.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Multiple dilutions may be necessary for high-solubility samples.

-

HPLC-UV Method for Concentration Analysis

High-Performance Liquid Chromatography with UV detection is a precise method for quantifying the concentration of the dissolved analyte[11].

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid to ensure protonation and good peak shape).

-

Detection: The UV detection wavelength should be set to a λ_max of the compound, determined by running a UV scan of a standard solution.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.999.

-

Analysis: Inject the diluted, filtered samples from the solubility experiment. Use the peak area from the resulting chromatogram and the calibration curve equation to calculate the exact concentration in the diluted sample.

-

Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Data Interpretation and Presentation

The results of the solubility study should be compiled into a clear, comparative format. The following table presents a hypothetical but theoretically grounded set of results for this compound.

| Solvent | Solvent Type | Polarity Index (P')[12] | Expected Solubility | Measured Solubility (mg/mL at 25°C) |

| Water (pH 4.0) | Polar Protic | 10.2 | Very High | > 100 |

| Ethanol | Polar Protic | 4.3 (value for n-Propanol is 4.0) | High | 50 - 100 |

| Methanol | Polar Protic | 5.1 | High | 70 - 120 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Moderate-High | 30 - 70 |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | 10 - 30 |

| Acetone | Polar Aprotic | 5.1 | Low-Moderate | 1 - 10 |

| Dichloromethane | Nonpolar | 3.1 | Very Low | < 0.1 |

| Toluene | Nonpolar | 2.4 | Very Low | < 0.01 |

| Hexane | Nonpolar | 0.1 | Insoluble | < 0.001 |

Discussion of Expected Results: As predicted by theory, the highest solubility would be observed in highly polar protic solvents like water and methanol. The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding. Solubility would decrease in polar aprotic solvents, which are less effective at solvating the chloride anion. In nonpolar solvents like toluene and hexane, the compound is expected to be practically insoluble, as these solvents cannot overcome the strong ionic interactions of the crystal lattice.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical research and development. This guide has detailed the key theoretical factors—solvent polarity, pH, and common-ion effects—that dictate its dissolution behavior. By employing the robust and reliable shake-flask method for thermodynamic solubility determination coupled with a validated HPLC-UV analytical technique, researchers can generate the high-quality data needed to guide formulation, process chemistry, and preclinical development. The principles and protocols outlined herein provide a complete framework for the thorough characterization of this important synthetic intermediate.

References

-

ResearchGate. (n.d.). Schematic diagram of the recommended workflow for automated high-throughput solubility determination adapted from the solubility and residual solid screening (SORESOS) assay. Retrieved from [Link]

- Unknown. (n.d.). Polarity of Solvents.

-

Unknown. (n.d.). Solvent Polarities. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Phenylbenzylamine Hydrochloride. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride. Retrieved from [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Viziscience. (2025). How pH Affects Solubility of Salts AP Chemistry Unit 8. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 8. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 9. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Polarity Index [macro.lsu.edu]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (3-Phenylphenyl)methanamine hydrochloride

Preamble: Navigating the Uncharted Pharmacological Landscape of a Novel Benzylamine

To the seasoned researcher, the emergence of a novel chemical entity like (3-Phenylphenyl)methanamine hydrochloride presents both a challenge and an opportunity. While the existing scientific literature is silent on its specific biological activities, its structure—a derivative of benzylamine with a biphenyl moiety—offers a compelling starting point for investigation. This guide is structured not as a retrospective summary of established facts, but as a prospective roadmap for the rigorous elucidation of its mechanism of action. We will proceed from foundational principles of molecular pharmacology, leveraging our expertise to outline a logical, multi-tiered experimental strategy. This document is intended for drug discovery and development professionals who are tasked with characterizing such novel compounds.

Part 1: Foundational Analysis and Hypothesis Formulation

The chemical architecture of this compound, featuring a primary amine separated from a phenyl ring by a methylene bridge, places it in the broad class of phenethylamines and benzylamines. This structural motif is a well-known pharmacophore that interacts with a variety of biogenic amine targets. The presence of a second phenyl ring (the biphenyl group) introduces additional steric bulk and lipophilicity, which can significantly influence target affinity and selectivity compared to simpler analogs like phenethylamine.

Hypothesized Primary Targets: Based on these structural considerations, our primary hypothesis is that this compound functions as a modulator of monoamine systems. The most probable targets include:

-

Monoamine Transporters: The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are high-probability candidates due to their established affinity for phenethylamine-like structures.

-

Monoamine Receptors: G-protein coupled receptors (GPCRs) for serotonin (5-HT), dopamine (D), and adrenergic (α and β) systems are also plausible targets.

-

Trace Amine-Associated Receptors (TAARs): In particular, TAAR1 is a key receptor for endogenous phenethylamines and could be a target for this synthetic analog.

Our initial experimental strategy will therefore focus on systematically screening the compound against these target classes.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation

The following experimental protocols are designed as a self-validating cascade, where the results of each stage inform the design of the next.

Workflow Stage 1: Initial Target Screening

The objective of this initial phase is to broadly survey the interaction of this compound with the hypothesized target classes.

Experimental Protocol 1: Radioligand Binding Assays

This classic technique provides a direct measure of the compound's ability to displace a known radioactive ligand from its target receptor or transporter.

Methodology:

-

Target Preparation: Utilize commercially available cell membrane preparations or cell lines recombinantly expressing the human targets (SERT, DAT, NET, and a panel of 5-HT, dopamine, and adrenergic receptors).

-

Assay Conditions:

-

Incubate a fixed concentration of the appropriate radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) with the membrane preparation.

-

Introduce a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Allow the reaction to reach equilibrium.

-

-

Detection: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).

Data Presentation: Initial Binding Affinity Profile

| Target | Radioligand | Ki (nM) of this compound |

| SERT | [³H]-citalopram | TBD |

| DAT | [³H]-WIN 35,428 | TBD |

| NET | [³H]-nisoxetine | TBD |

| 5-HT₂ₐ | [³H]-ketanserin | TBD |

| D₂ | [³H]-spiperone | TBD |

| α₂ₐ | [³H]-rauwolscine | TBD |

Causality and Interpretation: A low Ki value (typically in the nanomolar range) for a particular target suggests a high binding affinity and prioritizes that target for further functional investigation.

Workflow Stage 2: Functional Characterization

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of this binding—is the compound an agonist, antagonist, or allosteric modulator?

Experimental Protocol 2: Transporter Uptake Assays

This assay measures the compound's effect on the primary function of monoamine transporters: the uptake of their respective neurotransmitters.

Methodology:

-

Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the transporter of interest (e.g., hSERT).

-

Uptake Inhibition Assay:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a radiolabeled substrate (e.g., [³H]-serotonin for SERT).

-

Incubate for a short period to allow for substrate uptake.

-

Wash the cells to remove extracellular substrate and lyse them.

-

Quantify the intracellular radioactivity using a scintillation counter.

-

-

Substrate Release Assay (to test for releasing activity):

-

Pre-load the cells with the radiolabeled substrate.

-

Wash and then incubate with varying concentrations of the test compound.

-

Measure the amount of radioactivity released into the supernatant.

-

Data Presentation: Transporter Functional Activity

| Transporter | IC₅₀ (Uptake Inhibition, nM) | EC₅₀ (Substrate Release, nM) |

| SERT | TBD | TBD |

| DAT | TBD | TBD |

| NET | TBD | TBD |

Experimental Protocol 3: GPCR Functional Assays (Example: 5-HT₂ₐ Receptor)

If binding to a GPCR like the 5-HT₂ₐ receptor is observed, its functional effect can be determined by measuring downstream signaling events.

Methodology:

-

Calcium Flux Assay: The 5-HT₂ₐ receptor couples to the Gq protein, leading to an increase in intracellular calcium upon activation.

-

Use a cell line expressing the 5-HT₂ₐ receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

To test for agonist activity, add varying concentrations of this compound and measure the change in fluorescence.

-

To test for antagonist activity, pre-incubate with the test compound and then stimulate with a known agonist (e.g., serotonin). A decrease in the agonist-induced signal indicates antagonism.

-

Visualization of Experimental Workflows

Caption: A multi-stage workflow for elucidating the mechanism of action.

Part 3: In Vivo Validation and Concluding Remarks

The culmination of this in vitro characterization is the validation of the hypothesized mechanism in a living system.

Experimental Protocol 4: In Vivo Microdialysis

This technique allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a brain region rich in the terminals of the monoaminergic system of interest (e.g., the striatum for dopamine, the prefrontal cortex for serotonin and norepinephrine).

-

Drug Administration: After a recovery period, this compound is administered systemically (e.g., via intraperitoneal injection).

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals and the concentrations of serotonin, dopamine, and norepinephrine (and their metabolites) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualization of a Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of serotonin reuptake by the compound.

This guide provides a comprehensive framework for the elucidation of the mechanism of action of this compound. By following this logical and experimentally rigorous path, researchers can move from a position of zero knowledge to a deep and actionable understanding of this novel chemical entity's pharmacological profile.

References

As no direct literature exists for the topic compound, this reference list provides authoritative sources for the methodologies described.

-

Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

-

Title: High-Throughput Functional Assays for GPCRs Source: Methods in Molecular Biology URL: [Link]

-

Title: In Vivo Microdialysis of Neurotransmitters Source: Nature Protocols URL: [Link]

-

Title: The Use of Heterologous Expression Systems to Study Transporter Function Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

An In-depth Technical Guide to the Biological Targets of Biphenyl-3-yl-methanamine Derivatives

Introduction

The biphenyl-3-yl-methanamine scaffold is a privileged structural motif in medicinal chemistry, conferring a unique combination of rigidity and conformational flexibility that allows for potent and selective interactions with a diverse range of biological targets. This guide provides an in-depth technical overview of the key biological targets of biphenyl-3-yl-methanamine derivatives, with a focus on their therapeutic potential in neurodegenerative diseases and oncology. We will explore the underlying mechanisms of action, detail the relevant signaling pathways, and provide comprehensive experimental protocols for hit validation and characterization.

Cholinesterases: Targeting Cognitive Decline in Neurodegenerative Diseases

Biphenyl derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients. By inhibiting AChE and BuChE, these compounds aim to increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]

Mechanism of Action and Signaling Pathway

Biphenyl-3-yl-methanamine derivatives typically act as dual inhibitors of both AChE and BuChE. Their mechanism of inhibition often involves a bimodal interaction with the enzyme's active site. The biphenyl moiety can engage with the peripheral anionic site (PAS) of the enzyme, while the methanamine portion interacts with the catalytic anionic site (CAS). This dual binding can lead to potent inhibition of substrate hydrolysis.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Step-by-step workflow for the Ellman's assay.

PD-1/PD-L1 Pathway: A New Frontier in Cancer Immunotherapy

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule inhibitors of the PD-1/PD-L1 interaction, including biphenyl derivatives, are of significant interest as they may offer advantages over antibody-based therapies, such as oral bioavailability and improved tumor penetration. [3][4]

Mechanism of Action and Signaling Pathway

Biphenyl derivatives can disrupt the PD-1/PD-L1 interaction by binding to PD-L1 and inducing its dimerization, which prevents its engagement with PD-1 on T-cells. [4]This blockade releases the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells.

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint

Caption: PD-1/PD-L1 pathway and its inhibition by biphenyl derivatives.

Quantitative Data: PD-1/PD-L1 Inhibition

The potency of biphenyl derivatives as PD-1/PD-L1 inhibitors is determined by their ability to block the protein-protein interaction, often measured using Homogeneous Time-Resolved Fluorescence (HTRF) assays.

| Compound Class | Assay | IC50 Range | Reference |

| Biphenyl Derivatives | HTRF | Single-digit nM to µM | [5][6] |

| Biphenyl Derivative (12j-4) | CCK-8 (Apoptosis) | 2.68 ± 0.27 µM | [4] |

Experimental Protocol: HTRF Assay for PD-1/PD-L1 Binding

HTRF assays are a popular method for screening small molecule inhibitors of protein-protein interactions due to their high throughput and sensitivity. [7][8][9] Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the proteins interact, the donor and acceptor are in close proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer (e.g., PBS with 0.1% BSA).

-

Tagged PD-1 (e.g., His-tagged) and PD-L1 (e.g., Fc-tagged) proteins.

-

Anti-tag donor fluorophore conjugate (e.g., Anti-His-Europium).

-

Anti-tag acceptor fluorophore conjugate (e.g., Anti-Fc-d2).

-

Test compound dilutions.

-

-

Assay Procedure (384-well plate format):

-

Dispense 2 µL of the test compound dilutions or vehicle control into the wells.

-

Add 2 µL of the tagged PD-1 protein solution.

-

Add 2 µL of the tagged PD-L1 protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

Add 4 µL of a pre-mixed solution containing the anti-tag donor and acceptor fluorophore conjugates.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Calculate the percentage of inhibition for each compound concentration relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

STAT3 Signaling Pathway: A Key Target in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. [10][11]Biphenyl derivatives have been investigated as potential inhibitors of the STAT3 signaling pathway. [12]

Mechanism of Action and Signaling Pathway

Biphenyl-3-yl-methanamine derivatives can inhibit the STAT3 pathway by interfering with its activation (phosphorylation) or by preventing its dimerization and subsequent translocation to the nucleus. Some derivatives, particularly those with a cyanoacrylamide group, may act as covalent inhibitors by forming a bond with nucleophilic residues in the STAT3 protein. [11]

Signaling Pathway: STAT3 Activation and Inhibition

Caption: The STAT3 signaling pathway and points of inhibition.

Quantitative Data: STAT3 Inhibition

The efficacy of biphenyl derivatives as STAT3 inhibitors is assessed by their ability to reduce cancer cell viability and inhibit STAT3 phosphorylation.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives | A549 (Lung Cancer) | 1.8 - 5.2 | [11] |

| 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives | HeLa (Cervical Cancer) | 2.5 - 6.8 | [11] |

| Benzyloxyphenyl-methylaminophenol Derivatives | MDA-MB-468 (Breast Cancer) | 9.61 | [12] |

Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as the activated (phosphorylated) form of STAT3. [13][14] Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., A549, HeLa) to 70-80% confluency.

-

Treat the cells with various concentrations of the biphenyl-3-yl-methanamine derivative for a specified time (e.g., 24 hours). Include a positive control (e.g., IL-6 to induce STAT3 phosphorylation) and a vehicle control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, e.g., Tyr705) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.

-

Quantify the band intensities using image analysis software.

-

General Synthesis of Biphenyl-3-yl-methanamine Derivatives

A common and versatile method for the synthesis of the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. [15]This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

Synthetic Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for the synthesis of biphenyl derivatives.

Conclusion

Biphenyl-3-yl-methanamine derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to potently and selectively interact with key biological targets such as cholinesterases, the PD-1/PD-L1 immune checkpoint, and the STAT3 signaling pathway underscores their importance in modern drug discovery. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance these promising molecules towards clinical applications.

References

-

He, X., Wang, C., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 24(19), 3430. [Link]

-

Li, C., et al. (2021). Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. Journal of Biomedical Science, 28(1), 31. [Link]

-

Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

-

Al-Benna, S. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. World Journal of Clinical Oncology, 14(10), 456-470. [Link]

-

ResearchGate. (2013). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. [Link]

-

Khan, I., et al. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. Future Medicinal Chemistry, 15(15), 1347-1364. [Link]

-

Miller, M. J., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry, 67(11), 9346–9360. [Link]

- Google Patents. (2007). CN101054330A - Synthesis method for biphenyl compound.

-

Szałaj, N., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3568. [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

-

BioAscent. (n.d.). Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. [Link]

-

ResearchGate. (n.d.). IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]

-

Kant, R., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Chemical and Pharmaceutical Research, 4(3), 1-9. [Link]

-

ResearchGate. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. [Link]

-

Protocol Exchange. (n.d.). Immunostaining Protocol: P-Stat3 (Xenograft and Mice). [Link]

-

Colović, M. B., et al. (2013). Cholinesterase assay by an efficient fixed time endpoint method. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1098-1102. [Link]

-

Protocol Online. (n.d.). STAT-3/phosphoSTAT-3 western blot. [Link]

-

El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18529. [Link]

-

Wang, Y., et al. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2230388. [Link]

-

Skalniak, L., et al. (2021). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. Molecules, 26(23), 7204. [Link]

-

Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 9948-9959. [Link]

-

ResearchGate. (n.d.). New Findings about Ellman's Method to Determine Cholinesterase Activity. [Link]

-